1-Propanol, 2,2,3,3-tetrafluoro-3-methoxy-
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Overview
Description
2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol is a fluorinated alcohol with the molecular formula C4H6F4O2. It is characterized by the presence of four fluorine atoms and a methoxy group attached to a propanol backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-3-methoxypropan-1-ol typically involves the fluorination of appropriate precursors. One common method includes the reaction of 3-methoxypropan-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is designed to ensure high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-3-methoxypropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins. This can lead to changes in protein conformation and activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but lacks the methoxy group.
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Contains an ester group instead of a hydroxyl group.
Uniqueness
2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties. These properties include increased stability, reactivity, and the ability to participate in specific chemical reactions that similar compounds may not undergo .
Properties
Molecular Formula |
C4H6F4O2 |
---|---|
Molecular Weight |
162.08 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropan-1-ol |
InChI |
InChI=1S/C4H6F4O2/c1-10-4(7,8)3(5,6)2-9/h9H,2H2,1H3 |
InChI Key |
ILUHDFNNECCMJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(CO)(F)F)(F)F |
Origin of Product |
United States |
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